Divergent Biological Target: HSF1 Inhibition vs. AMPK/BMP Inhibition for Dorsomorphin
The primary differentiation of the target compound is its functional activity as an HSF1 inhibitor. A patent specifically covering this compound and its analogs states that it 'has excellent HSF1 restraining activity and tumor resisting effects' . In contrast, its closest structural analog, dorsomorphin, is a well-characterized AMPK inhibitor (Ki=109 nM) and BMP type I receptor (ALK2/3/6) inhibitor and shows no reported activity on HSF1 . This represents a qualitative, target-level divergence from the most structurally similar in-class compound.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | HSF1 inhibition (excellent activity per patent; no specific IC50/Ki provided) |
| Comparator Or Baseline | Dorsomorphin: AMPK inhibition (Ki=109 nM), BMP type I receptor inhibition. No HSF1 activity reported. |
| Quantified Difference | Qualitative target switch from AMPK/BMP to HSF1 |
| Conditions | In vitro kinase assays (as described in respective sources) |
Why This Matters
This target divergence is critical for procurement; selecting dorsomorphin for HSF1-related research would yield a false negative, while the target compound would be the correct selection for such studies.
